molecular formula C24H23N3O B2484510 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide CAS No. 314076-14-7

3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide

Cat. No.: B2484510
CAS No.: 314076-14-7
M. Wt: 369.468
InChI Key: IWAZIGDONIILJF-KOEQRZSOSA-N
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Description

3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a useful research compound. Its molecular formula is C24H23N3O and its molecular weight is 369.468. The purity is usually 95%.
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Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-2-18-11-13-19(14-12-18)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZIGDONIILJF-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features, including a carbazole moiety and a hydrazide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Molecular Formula: C24H23N3O
Molecular Weight: 369.468 g/mol
IUPAC Name: 3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism of action is primarily mediated through the following pathways:

  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, particularly through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation .
  • Inhibition of Enzymatic Activity : Research indicates that carbazole derivatives can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases .
  • Electroluminescent Properties : The compound exhibits favorable properties for use in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices.

Antitumor Activity

Recent studies have shown that carbazole derivatives, including related compounds, exhibit selective antitumor activity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been reported to selectively inhibit melanoma cell growth by promoting apoptosis through p53 pathway activation. This suggests that similar derivatives may exhibit comparable antitumor effects .

Antioxidant Properties

Compounds with carbazole structures are known for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that certain carbazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,3-di(9H-carbazol-9-yl)benzeneStructureHigh thermal stability and carrier mobility in OLEDs
9-ethyl-9H-carbazole-3-carbaldehydeStructureInduces apoptosis in melanoma cells via p53 activation
1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-olStructureInhibitory activity against acetylcholinesterase

Case Studies and Research Findings

  • Melanoma Treatment : A study evaluated the antitumor effects of ECCA on melanoma cells, showing a significant reduction in cell viability and increased apoptosis through caspase activation. The findings indicate a potential therapeutic application for similar carbazole derivatives in cancer treatment .
  • Neuroprotective Effects : Research on related compounds has demonstrated their ability to inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
  • Material Science Applications : The unique electronic properties of carbazole derivatives make them suitable for use in OLED technology, enhancing device efficiency and stability.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds with carbazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells through the activation of the p53 signaling pathway, which is crucial for regulating the cell cycle and preventing tumor formation.

Case Study: Melanoma Treatment
A study evaluating the effects of related carbazole derivatives demonstrated a marked reduction in melanoma cell viability and increased apoptosis rates. This suggests that 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide may possess similar therapeutic potential against melanoma and other cancers.

Neuroprotective Effects
Compounds related to this hydrazide have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This inhibition is significant for conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function.

Materials Science Applications

Electroluminescent Properties
The compound exhibits favorable characteristics for use in organic light-emitting diodes (OLEDs). Its ability to enhance electroluminescent performance makes it a candidate for improving the efficiency of electronic devices.

Case Study: OLED Performance Enhancement
Research has indicated that integrating carbazole derivatives into OLED structures can lead to improved thermal stability and carrier mobility, thereby increasing device efficiency. The compound's unique structural attributes facilitate its role as an effective emissive material.

Biochemical Interactions

Antioxidant Properties
Carbazole derivatives are recognized for their antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydrazide group (-CONH-N=CH-) and carbazole aromatic system are susceptible to oxidation. Key findings include:

Oxidizing Agent Conditions Products Yield Source
KMnO₄ (acidic)H₂SO₄, 60°CCarbazole-quinone derivatives45–55%
Ozone (O₃)CH₂Cl₂, −20°CCleavage of hydrazone bond70%
H₂O₂Ethanol, RTN-Oxide formation on carbazole30%
  • Mechanistic Insight :
    Oxidation of the hydrazone bond (C=N) generates intermediates that rearrange into quinone-like structures or undergo bond cleavage. Carbazole’s nitrogen participates in redox reactions, forming N-oxides under mild conditions.

Reduction Reactions

The hydrazone and nitro groups (if present in analogs) are reduced to amines:

Reducing Agent Conditions Products Yield Source
NaBH₄Methanol, 0°CHydrazine to amine conversion85%
H₂/Pd-CEthyl acetate, 50°CNitro group → amine (in analogs)90%
  • Example Reaction :

    Hydrazone+NaBH4Propanehydrazine derivative+Byproducts\text{Hydrazone} + \text{NaBH}_4 \rightarrow \text{Propanehydrazine derivative} + \text{Byproducts}

    The E-configuration of the hydrazone is retained during reduction.

Substitution Reactions

The ethylphenyl group undergoes electrophilic substitution, while the carbazole moiety participates in nucleophilic attacks:

Reaction Type Reagents Conditions Products Yield Source
BrominationBr₂/FeBr₃CHCl₃, 40°C4-Bromo-ethylphenyl derivative60%
NitrationHNO₃/H₂SO₄0°C, 2 hrNitrated carbazole derivatives50%
  • Regioselectivity :
    Bromination occurs preferentially at the para position of the ethylphenyl group due to steric hindrance from the carbazole.

Cyclization Reactions

Intramolecular cyclization is facilitated by the hydrazide group:

Catalyst Conditions Products Yield Source
PCl₅Toluene, reflux1,3,4-Oxadiazole ring formation66%
H₂SO₄Acetic acid, 100°CTriazole derivatives55%
  • Mechanism :
    Dehydration of the hydrazide group with PCl₅ forms oxadiazole rings, as confirmed by X-ray crystallography .

Hydrolysis Reactions

The hydrazone bond hydrolyzes under acidic or basic conditions:

Conditions Products Rate Constant (k) Source
HCl (1M), 80°CCarbazole-propanehydrazide + aldehyde2.1 × 10⁻³ s⁻¹
NaOH (2M), RTSame as above1.8 × 10⁻³ s⁻¹
  • Kinetic Data :
    Hydrolysis follows first-order kinetics, with activation energy (Eₐ) of 45 kJ/mol.

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength Solvent Products Quantum Yield Source
365 nmAcetonitrileCis-trans isomerization of hydrazone0.32

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 4-ethylbenzaldehyde under reflux in ethanol or methanol. Key parameters include:

  • Catalyst Use : Acidic (e.g., glacial acetic acid) or dehydrating agents (molecular sieves) to drive imine formation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of carbazole derivatives .
  • Purity Verification : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm hydrazone bond formation (δ 8.5–9.5 ppm for N=CH) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
  • IR Spectroscopy : Stretching frequencies at ~1600–1650 cm1^{-1} (C=N) and ~3200–3400 cm1^{-1} (N-H) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How does the carbazole moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The carbazole group enhances:

  • Lipophilicity : Critical for membrane permeability in biological studies (logP ~3.5–4.0) .
  • Optoelectronic Properties : π-conjugation enables potential applications in organic electronics (e.g., charge transport studies) .
  • Thermal Stability : Melting points >150°C due to rigid aromatic structure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with IC50_{50} values reported in triplicate .
  • Solvent Effects : Control for DMSO concentrations (<1% v/v) to avoid false positives in cell-based assays .
  • Structural Analog Comparison : Benchmark against carbazole derivatives with known mechanisms (e.g., DNA intercalation or kinase inhibition) .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of relevant targets (e.g., topoisomerase II or tubulin) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC50_{50} values to refine predictions .

Q. What synthetic routes improve yield in gram-scale production for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions and enhance reproducibility .
  • Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable synthesis .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Torsional Angles : E/Z configuration of the hydrazone bond (critical for biological activity) .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N-H···O) and π-π stacking distances (~3.5–4.0 Å) that stabilize crystal packing .
  • Polymorphism Screening : Identify stable forms via slurry experiments in varied solvents .

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